3-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The 3-Chlorophenyl group is a common substituent in organic chemistry and is derived from phenyl groups (a ring of 6 carbon atoms, C6H5-) by replacing one hydrogen atom with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazole derivatives are often synthesized through cyclization reactions . The 3-Chlorophenyl group could potentially be introduced through a substitution reaction .Chemical Reactions Analysis
Oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the carboxylic acid group could also allow for reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups .Scientific Research Applications
Biomedical Applications
This compound's derivatives and related chemicals have been explored for their biomedical applications, particularly in treating skin diseases and understanding drug metabolism. For instance, a study on the treatment of selected skin diseases with a newly synthesized compound, p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL), demonstrated good tolerance and significant reduction in the duration of diseases like herpes simplex and aphthae of the mucosa (Wąsik et al., 1983).
Environmental and Occupational Exposure
Research on environmental and occupational exposure to chemicals structurally similar to 3-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, such as vinclozolin, has provided insights into the health outcomes of exposed individuals. A study examining the health effects of vinclozolin among employees exposed during synthesis and formulation operations found no evidence of hormonal responses or liver injury, suggesting specific safety profiles for certain chemical exposures (Zober et al., 1995).
Metabolism and Toxicology
The metabolism and potential toxicological effects of related compounds have been a significant focus. For example, research on the metabolism of lumiracoxib, a novel cyclooxygenase-2 selective inhibitor, highlighted the drug's extensive metabolism and excretion patterns, providing a model for understanding the biotransformation of similar compounds (Mangold et al., 2004).
Environmental Health Research
Investigations into the environmental health impacts of chemicals with structural similarities to 3-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, such as studies on the absorption, metabolism, and excretion of RWJ-333369 in humans, contribute to our understanding of environmental pollutants and their human health implications. These studies elucidate the metabolic pathways and potential risks associated with chemical exposure, facilitating the development of safer compounds and regulatory policies (Mannens et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-11(10(14)15)6-9(13-16-11)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLNRVAJFGSQEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
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